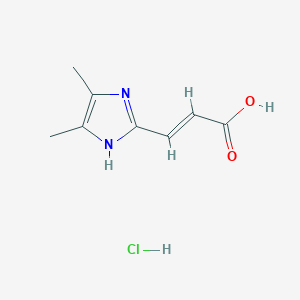
2-(Aminomethyl)-4-fluorophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-4-fluorophenol hydrochloride” likely contains an aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters , or reactions involving dimethylethanolamine .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. For example, they can react with acid chlorides to form amides . They can also undergo E2 elimination reactions .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
Fluorinated phenyl groups, similar to the one present in 2-(Aminomethyl)-4-fluorophenol hydrochloride, are known pharmacophores used in the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activities, indicating the potential of fluorophenol derivatives in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).
Modification and Functionalization
Electrophilic amination of fluorophenols, including the removal of the fluorine atom under mild conditions, demonstrates the chemical versatility of fluorophenol derivatives for organic synthesis and functionalization (Bombek, Požgan, Kočevar, & Polanc, 2004).
Metal Ion Sensing and Coordination Chemistry
Fluorophenol derivatives have been used in the synthesis of heterodinuclear Cu(II)Zn(II) complexes, leveraging the fluorine atom for 19F NMR spectroscopy. This approach is valuable for tuning the synthesis of paramagnetic complexes and exploring coordination chemistry (Torelli et al., 2002).
Radiopharmaceutical Synthesis
4-[18F]Fluorophenol derivatives serve as synthons for more complex radiopharmaceuticals, highlighting the role of fluorophenol derivatives in medical imaging and diagnostic applications (Ross, Ermert, & Coenen, 2011).
Advanced Material Development
The introduction of fluorine atoms into phenolic compounds has been explored for the development of high-performance polymers, demonstrating the potential of fluorophenol derivatives in engineering plastics and membrane materials (Xiao et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-4-fluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLEPBMTTXBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158791-48-0 |
Source


|
| Record name | 2-(aminomethyl)-4-fluorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)







![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)

